molecular formula C10H10N2O2 B11391006 N-(1,2-benzoxazol-3-yl)propanamide

N-(1,2-benzoxazol-3-yl)propanamide

Cat. No.: B11391006
M. Wt: 190.20 g/mol
InChI Key: NTIZVTVOSJJSDB-UHFFFAOYSA-N
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Description

These compounds are amide derivatives of alpha amino acids . The benzoxazole moiety in its structure imparts unique properties and makes it an interesting subject for study.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of N-(1,2-benzoxazol-3-yl)propanamide. One common approach involves the condensation of 2-aminobenzoxazole with propanoyl chloride or propanoic anhydride. The reaction typically occurs under mild conditions and yields the desired product.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability considerations play a crucial role in industrial production.

Chemical Reactions Analysis

Reactivity:: N-(1,2-benzoxazol-3-yl)propanamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of oxazoles or other oxygen-containing derivatives.

    Reduction: Reduction of the benzoxazole ring could yield amines or other reduced products.

    Substitution: Substitution reactions at the benzoxazole nitrogen or the amide carbonyl group are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) may be used.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed mechanistic studies are essential to identify major reaction pathways and products.

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)propanamide finds applications in:

Mechanism of Action

The exact mechanism by which N-(1,2-benzoxazol-3-yl)propanamide exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets, influencing cellular processes.

Comparison with Similar Compounds

While N-(1,2-benzoxazol-3-yl)propanamide has unique features, it shares similarities with other benzoxazole derivatives. Some related compounds include:

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)propanamide

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)11-10-7-5-3-4-6-8(7)14-12-10/h3-6H,2H2,1H3,(H,11,12,13)

InChI Key

NTIZVTVOSJJSDB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NOC2=CC=CC=C21

Origin of Product

United States

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